Thiodiglycol-d8
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Overview
Description
Thiodiglycol-d8, also known as bis(2-hydroxyethyl) sulfide-d8, is a deuterated form of thiodiglycol. This compound is an organosulfur compound with the molecular formula C4H10O2S. It is a colorless liquid that is miscible with water and polar organic solvents. This compound is structurally similar to diethylene glycol and is used in various scientific research applications due to its unique properties .
Preparation Methods
Thiodiglycol-d8 can be synthesized through the reaction of deuterated 2-chloroethanol with sodium sulfide. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. Industrial production methods involve large-scale synthesis using similar reaction conditions but with optimized parameters to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Thiodiglycol-d8 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce sulfoxides and sulfones .
Scientific Research Applications
Thiodiglycol-d8 is widely used in scientific research due to its stability and unique properties. In chemistry, it is used as a solvent and a building block for the synthesis of various organic compounds. In biology and medicine, this compound is used as a marker for the detection of sulfur mustard exposure, as it is a metabolic product of sulfur mustard hydrolysis. Additionally, it is used in the development of new materials and as an additive in lubricants and polymers .
Mechanism of Action
The mechanism of action of thiodiglycol-d8 involves its interaction with various molecular targets and pathways. As a metabolic product of sulfur mustard, it can be detected in biological samples, indicating exposure to the toxic agent. The compound’s effects are primarily due to its ability to form stable complexes with other molecules, which can influence various biochemical pathways .
Comparison with Similar Compounds
Thiodiglycol-d8 is structurally similar to other organosulfur compounds such as diethylene glycol and thiodiethylene glycol. its deuterated form provides unique advantages in scientific research, such as improved stability and reduced reactivity. These properties make this compound a valuable tool in various applications, including analytical chemistry and toxicology .
Similar Compounds:- Diethylene glycol
- Thiodiethylene glycol
- Bis(2-hydroxyethyl) sulfide
This compound stands out due to its deuterated nature, which enhances its stability and makes it particularly useful in research settings.
Properties
Molecular Formula |
C4H10O2S |
---|---|
Molecular Weight |
130.24 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterio-2-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylethanol |
InChI |
InChI=1S/C4H10O2S/c5-1-3-7-4-2-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2 |
InChI Key |
YODZTKMDCQEPHD-SVYQBANQSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])SC([2H])([2H])C([2H])([2H])O)O |
Canonical SMILES |
C(CSCCO)O |
Origin of Product |
United States |
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